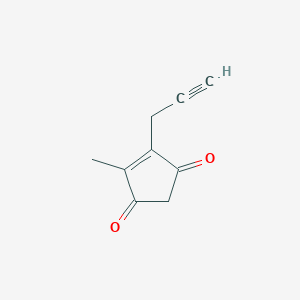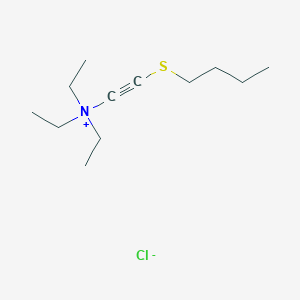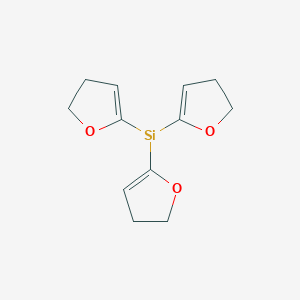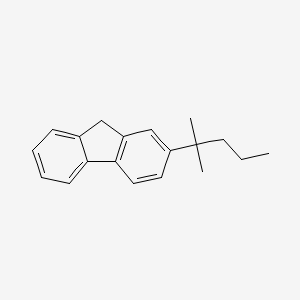
2-(2-Methylpentan-2-YL)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpentan-2-YL)-9H-fluorene is an organic compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons with a structure consisting of a fluorene core substituted with various alkyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpentan-2-YL)-9H-fluorene typically involves the alkylation of fluorene with 2-methylpentan-2-yl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of fluorene, making it more nucleophilic. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the halide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(2-Methylpentan-2-YL)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or nitrated fluorenes.
科学的研究の応用
2-(2-Methylpentan-2-YL)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 2-(2-Methylpentan-2-YL)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methylpentan-2-ol: An alcohol with a similar alkyl group but different functional properties.
Fluorenone: An oxidized derivative of fluorene with distinct chemical behavior.
Hydrofluorene: A reduced form of fluorene with different reactivity.
Uniqueness
2-(2-Methylpentan-2-YL)-9H-fluorene is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
89991-13-9 |
|---|---|
分子式 |
C19H22 |
分子量 |
250.4 g/mol |
IUPAC名 |
2-(2-methylpentan-2-yl)-9H-fluorene |
InChI |
InChI=1S/C19H22/c1-4-11-19(2,3)16-9-10-18-15(13-16)12-14-7-5-6-8-17(14)18/h5-10,13H,4,11-12H2,1-3H3 |
InChIキー |
WSYYMJLVXDPSGS-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14370480.png)

![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

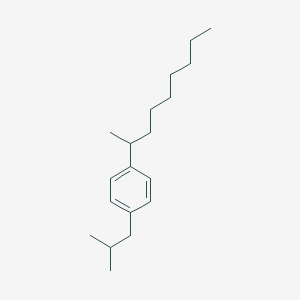
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)

